molecular formula C₄₄H₇₁NO₁₂ B134095 Dihydro-FK-506 CAS No. 104987-30-6

Dihydro-FK-506

Katalognummer B134095
CAS-Nummer: 104987-30-6
Molekulargewicht: 806 g/mol
InChI-Schlüssel: RQYGKZGKXDOUEO-LFZNUXCKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro-FK-506 is a derivative of the immunosuppressant drug FK-506, which is also known as tacrolimus. FK-506 is a macrolide with potent immunosuppressive properties, primarily used to prevent rejection in organ transplantation. It functions by inhibiting the release of proinflammatory mediators from human basophils, a type of white blood cell involved in the immune response . The drug binds with high affinity to a specific binding protein, which is presumed to be the FK-506 binding protein, and this interaction is crucial for its anti-inflammatory effects .

Synthesis Analysis

The synthesis of FK-506 and its derivatives, including dihydro-FK-506, involves complex organic chemistry techniques. The total synthesis of FK-506 has been achieved through various strategies, including the use of Evans technology for asymmetric alkylation and aldol reactions . The synthesis of the cyclohexyl fragment of FK-506, which is a crucial part of the molecule, has been reported starting from (S)-(-)-3-cyclohexenecarboxylic acid, leading to improvements in overall yield . Additionally, the C15-C16 bond formation in FK-506 was accomplished via sulfone anion coupling, followed by a chelation-controlled reduction . These synthetic approaches are essential for constructing the complex macrolide structure of FK-506 and its analogs.

Molecular Structure Analysis

The molecular structure of FK-506 is characterized by a 23-membered macrocyclic polyketide, which is synthesized by a multifunctional polyketide synthase in Streptomyces species . The polyketide synthase involved in FK-506 biosynthesis contains multiple domains that catalyze the chain extension and processing steps required to form the macrolactone ring . The structural complexity of FK-506 is evident in its multiple chiral centers and the presence of a tricarbonyl region, which has been the subject of detailed chemical studies .

Chemical Reactions Analysis

FK-506 undergoes various chemical reactions, including a benzilic acid rearrangement when treated with aqueous hydroxide, affecting the tricarbonyl portion of the molecule . This rearrangement has been used to correct the structure of a previously reported degradation product . Additionally, the propensity for carbon-carbon bond cleavage in the C2-C10 region of FK-506 has been explored, revealing that the formation of a tetrahedral intermediate at C9 can lead to fragmentation by a retro-Claisen-like pathway . The reduction of FK-506 with sodium triacetoxyborohydride provides access to dihydro FK-506, which is an important intermediate in the synthesis of the drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of FK-506 and its derivatives are closely related to their molecular structure. The macrolide structure of FK-506 imparts specific binding properties, allowing it to interact with its target protein with high affinity . The immunosuppressive activity of FK-506 is a result of its ability to modulate the immune system by inhibiting the release of inflammatory mediators . The synthesis of FK-506 derivatives, such as dihydro-FK-506, involves careful manipulation of the molecule's functional groups and stereochemistry to maintain or enhance its biological activity .

Wissenschaftliche Forschungsanwendungen

  • Immunosuppression

    • FK506 is widely used to prevent the rejection of transplanted organs .
  • Antifungal Activity

    • FK506 has been found to have antifungal properties .
  • Neuroprotection

    • FK506 has neuroprotective activities .
  • Neuroregeneration

    • FK506 has been found to have neuroregenerative activities .
  • Anti-inflammatory Activity

    • FK506 has anti-inflammatory properties .
  • Biosynthetic Pathway Engineering

    • The biosynthetic pathway of FK506 has been studied extensively, and efforts have been made to engineer this pathway to improve production and create diverse analogs .
  • Cancer Treatment

    • FK506 has shown potential in the treatment of certain types of cancer .
  • Treatment of Autoimmune Diseases

    • Due to its immunosuppressive properties, FK506 could potentially be used to treat autoimmune diseases .
  • Treatment of Skin Conditions

    • FK506 has been used in the treatment of various skin conditions, including atopic dermatitis .
  • Treatment of Eye Conditions

    • FK506 has been used in the treatment of certain eye conditions, such as dry eye syndrome .
  • Treatment of Asthma

    • FK506 has shown potential in the treatment of asthma .
  • Treatment of Rheumatoid Arthritis

    • Due to its immunosuppressive and anti-inflammatory properties, FK506 could potentially be used to treat rheumatoid arthritis .
  • Treatment of Eczema

    • FK506 has been used in the treatment of eczema, a condition that makes your skin red and itchy .
  • Treatment of Psoriasis

    • Due to its immunosuppressive and anti-inflammatory properties, FK506 could potentially be used to treat psoriasis, a skin disorder that causes skin cells to multiply up to 10 times faster than normal .
  • Treatment of Vitiligo

    • FK506 has shown potential in the treatment of vitiligo, a long-term skin condition characterized by patches of the skin losing their pigment .
  • Treatment of Uveitis

    • FK506 has been used in the treatment of uveitis, inflammation of the middle layer of the eye .
  • Treatment of Lupus

    • Due to its immunosuppressive properties, FK506 could potentially be used to treat lupus, an autoimmune disease .
  • Treatment of Crohn’s Disease

    • FK506 has shown potential in the treatment of Crohn’s disease, a type of inflammatory bowel disease (IBD) .

Safety And Hazards

Dihydro-FK-506 is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Zukünftige Richtungen

The biosynthetic pathway of FK506 has been studied extensively, and there has been progress in understanding its biosynthesis, improving production, and in the mutasynthesis of diverse analogs . Further strain improvement and structural diversification aimed at generating more analogs with improved pharmaceutical properties will be emphasized .

Eigenschaften

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYGKZGKXDOUEO-LFZNUXCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-FK-506

CAS RN

104987-30-6
Record name Dihydro-FK-506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro Tacrolimus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TSUKUBAMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SDH06DWVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-FK-506
Reactant of Route 2
Dihydro-FK-506
Reactant of Route 3
Dihydro-FK-506
Reactant of Route 4
Dihydro-FK-506
Reactant of Route 5
Dihydro-FK-506
Reactant of Route 6
Dihydro-FK-506

Citations

For This Compound
50
Citations
RE Ireland, TK Highsmith, LD Gegnas… - The Journal of Organic …, 1992 - ACS Publications
The synthesis of the analog FKANAL (I) of the immunosuppressant FK-506 in which the central features are the spiroenone system B which masks the-allyl aldol portion of FK-506 and …
Number of citations: 65 pubs.acs.org
FJ Dumont, C Kastner, F Iacovone, PA Fischer - Journal of Pharmacology …, 1994 - ASPET
… Here, we used [3H]-dihydro-FK-506 as a probe to examine the binding of these macrolides … found to rapidly displace [3H]-dihydro-FK-506 from its cellular binding sites. Consistently, FK-…
Number of citations: 49 jpet.aspetjournals.org
FJ Dumont, MR Melino, MJ Staruch… - … (Baltimore, Md.: 1950 …, 1990 - journals.aai.org
… Therefore, we used 3H-dihydro-FK-506 as a probe to monitor … YAC cells were incubated with 3H-dihydro-FK-506 in presence … imal binding of 3H-dihydro-FK-506 to YAC cells occurred …
Number of citations: 472 journals.aai.org
JN Murthy, Y Chen, VS Warty… - Clinical …, 1992 - academic.oup.com
… FK-506 extracted from whole blood with a cyclohexyl-sorbent column competes with [3H]dihydro-FK-506 for binding to a partially purified preparation of FK-506 binding protein (FK-BP). …
Number of citations: 34 academic.oup.com
FJ Dumont, MJ Staruch, SL Koprak… - The Journal of …, 1992 - rupress.org
… /~1 of [3H]dihydro-FK-506 at 10 ng/ml, were added into each well. After mixing and 20 min incubation at 20~ the bound [3H]dihydro-FK-506 was separated from free ligand by passing …
Number of citations: 331 rupress.org
JN Murthy, Y Chen, SJ Soldin - Clinical biochemistry, 1994 - Elsevier
… Competition experiments using SH-dihydro FK-506 and rapamycin showed displacement of rapamycin, with K a in the range of 40 nM. The 14 kDa immunophilin does not have peptidyl-…
Number of citations: 14 www.sciencedirect.com
MA Grassberger, T Fehr, A Horvath, G Schulz - Tetrahedron, 1992 - Elsevier
… in a reaction of a 22-dihydro-FK-506 derivative: When 33-0-… reaction, we treated 33-0-silylated 22-dihydro-FK-506 3a … also be carried out with unprotected dihydro-FK 506 (6&f, but the …
Number of citations: 20 www.sciencedirect.com
TK Jones, SG Mills, RA Reamer, D Askin… - Journal of the …, 1989 - ACS Publications
… Since we could not selectively remove the C22 TBS group, all silyl groups were removed with aqueous HF in acetonitrile to provide 22-dihydro-FK-506 (18). Reprotection with TESC1 in …
Number of citations: 197 pubs.acs.org
L Brizuela, G Chrebet, KA Bostian… - Molecular and cellular …, 1991 - Am Soc Microbiol
… Free [3H]dihydro-FK-506 is retained on the lipophilic LH-20 resin, while protein-bound ligand flows through the column. Flowthrough fractions containing protein-bound [3H]FK-506 …
Number of citations: 44 journals.asm.org
MJ Staruch, NH Sigal, FJ Dumont - International journal of …, 1991 - Elsevier
… of FK506: 3H-dihydro-FK-506, that is known to interact with … in presence of 6.2 nM 3H-dihydro-FK-506 (65,000 counts/min)… late as 5 h after 3H-dihydro-FK-506. Most importantly, RAP, …
Number of citations: 50 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.